molecular formula C6H11O7P B155434 2-(Phosphonomethyl)pentanedioic acid CAS No. 173039-10-6

2-(Phosphonomethyl)pentanedioic acid

Cat. No.: B155434
CAS No.: 173039-10-6
M. Wt: 226.12 g/mol
InChI Key: ISEYJGQFXSTPMQ-UHFFFAOYSA-N
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Description

2-(Phosphonomethyl)pentanedioic acid, commonly known as PMPA, is a potent and selective inhibitor of the enzyme N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also referred to as glutamate carboxypeptidase II. This enzyme is involved in the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate to N-acetyl-aspartate and glutamate. PMPA has shown significant potential in neuroprotection and the treatment of various neurological disorders .

Mechanism of Action

2-PMPA: primarily targets an enzyme called glutamate carboxypeptidase II (GCPII) , also known as prostate-specific membrane antigen (PSMA) . GCPII is found in various tissues, including the brain, prostate, and kidneys. Its role is to hydrolyze the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate . By inhibiting GCPII, 2-PMPA modulates the levels of these neurotransmitters.

Pharmacokinetics

Result of Action

At the molecular and cellular levels:

Action Environment

Environmental factors impact 2-PMPA’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

2-(Phosphonomethyl)pentanedioic acid interacts with the enzyme GCPII, inhibiting its activity. The IC50 value of 2-PMPA for GCPII is 300 pM . This interaction prevents the breakdown of NAAG into NAA and glutamate, thereby influencing biochemical reactions involving these molecules .

Cellular Effects

This compound influences cell function by modulating the activity of GCPII. By inhibiting GCPII, 2-PMPA prevents the formation of glutamate from NAAG. This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism, as glutamate is a key neurotransmitter in the brain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GCPII, inhibiting the enzyme’s activity. This prevents the hydrolysis of NAAG into NAA and glutamate. As a result, the levels of NAAG increase, while the levels of glutamate decrease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, intraperitoneal administration of 100 mg/kg 2-PMPA results in a maximum concentration in plasma of 275 μg/mL at 0.25 h . The half-life, area under the curve, apparent clearance, and volume of distribution are 0.64 h, 210 μg×h/mL, 7.93 mL/min/kg, and 0.44 L/kg, respectively .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, 2-PMPA at 250 mg/kg, in an anesthetized mouse, after an initial rise, produces a rapid decline and a striking attenuation in BOLD signals in gray matter .

Metabolic Pathways

This compound is involved in the metabolic pathway of NAAG. By inhibiting GCPII, it prevents the breakdown of NAAG into NAA and glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phosphonomethyl)pentanedioic acid typically involves the reaction of pentanedioic acid with phosphonomethyl reagents under controlled conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the phosphonomethyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity PMPA .

Chemical Reactions Analysis

Types of Reactions

2-(Phosphonomethyl)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted pentanedioic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phosphonomethyl)pentanedioic acid is unique due to its high potency and selectivity for NAALADase. It has a Ki value of 275 pM, making it one of the most potent inhibitors of this enzyme.

Properties

IUPAC Name

2-(phosphonomethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEYJGQFXSTPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436036
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173039-10-6
Record name 2-(Phosphonomethyl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173039-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The benzyl pentanedioate 2(2.9 g, 4.9 mmol) was added to a mixture of 20 ml of methanol containing 0.29 g (6 mol %) of 10% Pd/C. This mixture was hydrogenated on a Parr hydrogenator at 40 psi for 24 hours, filtered and evaporated to give 3(1.0 g, 90%) as a clear slightly golden viscous oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2-PMPA?

A1: 2-PMPA acts as a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , , , , , ].

Q2: How does 2-PMPA's inhibition of GCPII impact neurotransmission?

A2: GCPII typically breaks down N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents NAAG breakdown, leading to increased NAAG levels and potentially modulating glutamatergic neurotransmission [, , , , ].

Q3: Does GCPII inhibition by 2-PMPA have implications beyond the nervous system?

A3: Yes, research suggests that GCPII inhibition by 2-PMPA could be relevant in other conditions like inflammatory bowel disease (IBD) and cancer, where GCPII is upregulated [].

Q4: What is the molecular formula and weight of 2-PMPA?

A4: The molecular formula of 2-PMPA is C6H11O8P and its molecular weight is 258.12 g/mol [].

Q5: Is there any available spectroscopic data for 2-PMPA?

A5: While specific spectroscopic data is not provided in the provided abstracts, researchers commonly use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize 2-PMPA and its derivatives [, , ].

Q6: Is there information about the compatibility of 2-PMPA with various materials?

A6: The provided abstracts focus on biological applications of 2-PMPA. Information on compatibility with specific materials outside biological contexts is not available.

Q7: Does 2-PMPA exhibit any catalytic properties itself?

A7: 2-PMPA primarily acts as an enzyme inhibitor, specifically targeting GCPII. There is no evidence suggesting it possesses inherent catalytic properties [, , ].

Q8: Have computational methods been employed to study 2-PMPA and its interactions?

A8: Yes, computational modeling and docking studies have been conducted to understand the interactions of 2-PMPA with the active site of GCPII, providing insights for the design of novel inhibitors [, ].

Q9: How do structural modifications of 2-PMPA affect its activity and selectivity?

A9: Research indicates that modifying the structure of 2-PMPA, such as adding specific chemical groups or altering its stereochemistry, can significantly influence its potency and selectivity for GCPII [, , , ].

Q10: What are the challenges associated with 2-PMPA's clinical translation, and how are they being addressed?

A10: 2-PMPA's poor oral bioavailability due to its multiple acidic functionalities poses a challenge for its clinical use. To overcome this, researchers are developing prodrugs that mask these charged groups to improve absorption and bioavailability. Examples include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL), and alkyl esters [, , , , ].

Q11: What is the relationship between 2-PMPA dosage and its observed effects in vivo?

A11: Studies in animal models have demonstrated that 2-PMPA's effects are dose-dependent. For instance, in rodent models of neurological disorders, higher doses of 2-PMPA generally resulted in more pronounced neuroprotective effects [, , , ].

Q12: What are the main findings from preclinical studies on 2-PMPA's therapeutic potential?

A12: Preclinical studies have shown promising results using 2-PMPA in various disease models:

  • Neurological Disorders: 2-PMPA demonstrates neuroprotective effects in models of stroke, amyotrophic lateral sclerosis (ALS), and other conditions involving glutamate excitotoxicity [, , , ].
  • Psychiatric Disorders: Research suggests a potential for 2-PMPA in reducing the rewarding effects of cocaine and alcohol, indicating possible applications in addiction treatment [, , ].
  • Inflammatory Bowel Disease (IBD): Studies in murine models of IBD show that 2-PMPA can ameliorate disease severity [].

Q13: Have any clinical trials been conducted with 2-PMPA?

A13: While preclinical data on 2-PMPA appears promising, the provided abstracts do not mention any completed clinical trials.

Q14: Is there evidence of resistance developing to 2-PMPA?

A14: The provided abstracts do not discuss any specific mechanisms of resistance to 2-PMPA.

Q15: What is known about the toxicity profile of 2-PMPA?

A15: The abstracts primarily focus on the therapeutic potential of 2-PMPA. While some mention that it appears well-tolerated in preclinical studies, more comprehensive toxicological data is not discussed.

Q16: What strategies are being explored to improve the delivery of 2-PMPA to the brain?

A16: The blood-brain barrier limits 2-PMPA's brain penetration. Prodrug strategies using promoieties like ODOL aim to enhance its ability to cross this barrier []. Additionally, research is exploring dendrimer conjugation to deliver 2-PMPA selectively to activated glia in the brain, showing promise for treating cognitive impairment in conditions like multiple sclerosis (MS) [].

Q17: Are there any biomarkers being investigated for monitoring 2-PMPA treatment response?

A17: While the abstracts don't specify biomarkers for treatment response, they highlight the use of imaging techniques like Positron Emission Tomography (PET) with radiolabeled 2-PMPA derivatives to visualize and quantify GCPII levels in vivo. This approach could potentially be used to monitor target engagement and treatment efficacy [, , ].

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